molecular formula C25H24N2O B11993871 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303059-80-5

2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11993871
CAS No.: 303059-80-5
M. Wt: 368.5 g/mol
InChI Key: RGCGDKCMNBABJS-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which include naphthalene, pyrazole, oxazine, and cyclohexane moieties. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Spirocyclization: The pyrazole intermediate is then subjected to a spirocyclization reaction with a suitable cyclohexanone derivative under acidic or basic conditions.

    Oxazine Formation: The final step involves the formation of the oxazine ring, which can be accomplished through a cyclization reaction involving an appropriate aldehyde or ketone and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.

Biology and Medicine

In biological and medicinal research, 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may lend itself to applications in organic electronics or as a component in advanced polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it might interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yl)aniline: Shares the naphthalene moiety and is used in the synthesis of various heterocycles.

    Spiro[cyclohexane-1,3’-indoline]: Another spirocyclic compound with potential biological activity.

    Benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

What sets 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] apart is its specific combination of fused rings, which imparts unique chemical and physical properties

Properties

CAS No.

303059-80-5

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C25H24N2O/c1-6-14-25(15-7-1)27-23(21-10-4-5-11-24(21)28-25)17-22(26-27)20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16,23H,1,6-7,14-15,17H2

InChI Key

RGCGDKCMNBABJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2

Origin of Product

United States

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